molecular formula C23H24FN5O4 B10836326 Spiroquinolone derivative 1

Spiroquinolone derivative 1

Cat. No.: B10836326
M. Wt: 453.5 g/mol
InChI Key: FBGUGRUHZTVCSL-UHFFFAOYSA-N
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Description

Spiroquinolone derivative 1 is a member of the quinolone family, which is known for its diverse biological activities and significant role in medicinal chemistry. Quinolones are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential as therapeutic agents. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiroquinolone derivative 1 typically involves the cyclocondensation of substituted 2-aminoquinoline-3-carbonitrile with cyclic ketones. One efficient method utilizes a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction . The reaction conditions often include refluxing in an appropriate solvent, such as dichloromethane, to yield the desired spiroquinolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiroquinolone derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinolone ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Spiroquinolone derivative 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiroquinolone derivative 1 stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry and related fields.

Properties

Molecular Formula

C23H24FN5O4

Molecular Weight

453.5 g/mol

IUPAC Name

6-amino-7-fluoro-4-oxo-8-[2-(pyridin-2-ylamino)ethylamino]spiro[10-oxa-1-azatricyclo[7.4.1.05,14]tetradeca-2,5,7,9(14)-tetraene-13,1'-cyclobutane]-3-carboxylic acid

InChI

InChI=1S/C23H24FN5O4/c24-16-17(25)15-19-21(18(16)28-10-9-27-14-4-1-2-8-26-14)33-11-7-23(5-3-6-23)29(19)12-13(20(15)30)22(31)32/h1-2,4,8,12,28H,3,5-7,9-11,25H2,(H,26,27)(H,31,32)

InChI Key

FBGUGRUHZTVCSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOC3=C4N2C=C(C(=O)C4=C(C(=C3NCCNC5=CC=CC=N5)F)N)C(=O)O

Origin of Product

United States

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